Cas no 171569-01-0 (1 4-DIIODO-2 5-DIOCTYLBENZENE)

1 4-DIIODO-2 5-DIOCTYLBENZENE Chemical and Physical Properties
Names and Identifiers
-
- 1 4-DIIODO-2 5-DIOCTYLBENZENE
- 637068_ALDRICH
- ACMC-20ap29
- CTK8C6199
- I01-17040
- SureCN675039
- DTXSID50584522
- J-010737
- 171569-01-0
- 1,4-Diiodo-2,5-dioctylbenzene
- SCHEMBL675039
- AKOS015889139
-
- MDL: MFCD05865208
- Inchi: InChI=1S/C22H36I2/c1-3-5-7-9-11-13-15-19-17-22(24)20(18-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
- InChI Key: JNTDOQWSWMNCCX-UHFFFAOYSA-N
- SMILES: CCCCCCCCC1=CC(=C(C=C1I)CCCCCCCC)I
Computed Properties
- Exact Mass: 554.08988
- Monoisotopic Mass: 554.09065g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 24
- Rotatable Bond Count: 14
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 11.3
- Tautomer Count: nothing
- Topological Polar Surface Area: 0Ų
- Surface Charge: 0
Experimental Properties
- Color/Form: Light brown solid
- Density: 1.395
- Boiling Point: 502.2°C at 760 mmHg
- Flash Point: 228.5°C
- Refractive Index: 1.551
- PSA: 0
- Solubility: Not determined
1 4-DIIODO-2 5-DIOCTYLBENZENE Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 22-24/25
- Safety Term:S22-24/25
1 4-DIIODO-2 5-DIOCTYLBENZENE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 637068-1G |
1 4-DIIODO-2 5-DIOCTYLBENZENE |
171569-01-0 | 1G |
¥1935.27 | 2022-02-24 |
1 4-DIIODO-2 5-DIOCTYLBENZENE Related Literature
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C 2015 3 10074
Additional information on 1 4-DIIODO-2 5-DIOCTYLBENZENE
Introduction to 1,4-DIIODO-2,5-DIOCTYLBENZENE (CAS No. 171569-01-0)
1,4-DIIODO-2,5-DIOCTYLBENZENE, identified by its Chemical Abstracts Service (CAS) number 171569-01-0, is a specialized organic compound that has garnered significant attention in the field of advanced materials and pharmaceutical research. This bidentate halogenated aromatic molecule features two iodine atoms at the 1,4 positions and two octyl substituents at the 2,5 positions, making it a versatile intermediate in synthetic chemistry. The unique structural properties of this compound have positioned it as a valuable building block for developing novel materials with enhanced functionality.
The structure of 1,4-diiodo-2,5-dioctylbenzene contributes to its remarkable solubility and reactivity, which are critical factors in modern chemical synthesis. The presence of long-chain alkyl groups (octyl) at the para positions increases the compound's lipophilicity, facilitating its integration into various organic matrices. This characteristic is particularly advantageous in applications such as liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and polymer-based electronic components.
In recent years, research has highlighted the potential of 1,4-diiodo-2,5-dioctylbenzene as a precursor in the synthesis of advanced polymers and copolymers. Its ability to undergo cross-coupling reactions under mild conditions makes it an ideal candidate for constructing conjugated polymers used in optoelectronic devices. For instance, studies have demonstrated its utility in preparing polyfluorene derivatives and polythiophene-based materials, which exhibit superior charge transport properties essential for next-generation semiconductor applications.
The application of 1,4-diiodo-2,5-dioctylbenzene extends beyond electronics into the realm of pharmaceuticals. Researchers have explored its role as a key intermediate in the synthesis of bioactive molecules, leveraging its halogenated aromatic core for further functionalization. The compound's stability under various reaction conditions allows for diverse modifications, enabling the development of novel therapeutic agents with tailored biological activities. Preliminary studies suggest its potential use in designing kinase inhibitors and other small-molecule drugs targeting specific disease pathways.
One of the most compelling aspects of 1,4-diiodo-2,5-dioctylbenzene is its role in sustainable chemistry initiatives. The octyl groups not only enhance solubility but also contribute to environmental compatibility when compared to traditional halogenated aromatics lacking such substituents. This aligns with global efforts to develop greener alternatives in industrial chemistry without compromising performance or efficacy.
The synthesis of 1,4-diiodo-2,5-dioctylbenzene typically involves iodination reactions on pre-functionalized biphenyl precursors or direct alkylation followed by halogenation. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels essential for industrial-scale production. These methods underscore the compound's importance as a cornerstone material in modern synthetic protocols.
Future research directions for 1,4-diiodo-2,5-dioctylbenzene are likely to focus on expanding its utility in photovoltaic technologies and energy storage systems. Its ability to form stable complexes with metal ions opens avenues for developing novel catalysts and electroactive materials. Additionally, investigations into its photophysical properties may reveal new possibilities for applications in luminescent sensors and imaging agents.
In conclusion,1,4-diiodo-2,5-dioctylbenzene (CAS No. 171569-01-0) represents a cutting-edge compound with broad applicability across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable for advancing materials science while offering promising prospects in pharmaceutical development. As research continues to uncover new methodologies and applications,this molecule is poised to remain at the forefront of innovative chemical solutions.
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